

chemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

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Compound of Interest

Compound Name: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B1427734

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An In-depth Technical Guide to 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

This guide provides a comprehensive technical overview of **2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride** (CAS No. 1071634-26-8). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a synthetic building block. This document moves beyond a simple data sheet to offer insights into the practical aspects of its characterization, synthesis, and handling, reflecting field-proven expertise.

Core Molecular Identity and Structure

2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a saturated five-membered nitrogen ring (a pyrrolidine) substituted at the 3-position with an acetic acid group. The pyrrolidine nitrogen is methylated, forming a tertiary amine. The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility.^[1]

The fundamental structure is crucial for its application as a scaffold in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous biologically active molecules, and the acetic acid side chain provides a reactive handle for further chemical modification, such as amide bond formation.^[2]

Caption: 2D Structure of **2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride**.

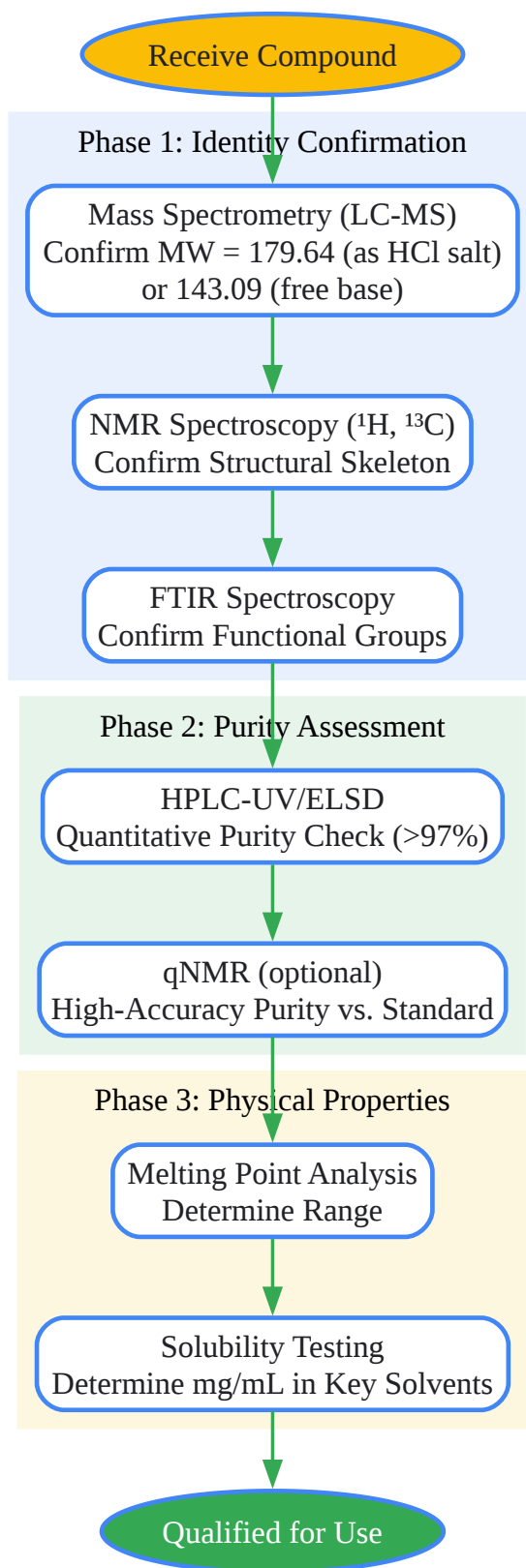
Physicochemical & Analytical Properties

Precise physical data for this specific compound is not widely published. Therefore, experimental determination is paramount for any research application. The following table summarizes known identifiers and highlights properties that require empirical validation.

Property	Data	Source(s)
CAS Number	1071634-26-8	[1][3]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[3][4][5]
Molecular Weight	179.64 g/mol	[3][4][5]
Synonyms	(1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride; 1-Methyl-3-pyrrolidineacetic acid hydrochloride	[1][3]
Appearance	Solid	[3]
Purity	Typically supplied at ≥97%	[1]
Solubility	Hydrochloride salt form enhances water solubility. Quantitative data requires experimental determination.	[1]
Melting Point	Not publicly available. Requires experimental determination.	-
pKa	Not publicly available. Requires experimental determination (expect two values: carboxylic acid ~2-4, tertiary amine ~9-11).	-
InChI Key	YOLSRRMDMDHMBP-UHFFFAOYSA-N	[3][4]

Recommended Analytical Characterization Workflow

As a Senior Application Scientist, my primary recommendation upon receiving a new batch of any chemical is to perform rigorous, in-house validation. Do not rely solely on the supplier's Certificate of Analysis. The following workflow provides a self-validating system to confirm the identity, structure, and purity of the material.



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Caption: A validated workflow for the characterization of incoming starting material.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.

Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice due to the high polarity of the hydrochloride salt.
- **Acquisition:** Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended). Include supporting experiments like COSY and HSQC to confirm assignments.
- **Interpretation:** The expected signals must be correlated with the known structure.

Predicted ¹H NMR Signals (in D₂O): The causality for these predictions lies in the inductive effects of the nitrogen and carbonyl groups, as well as standard chemical shifts for aliphatic protons.

Protons	Predicted Shift (ppm)	Multiplicity	Integration
N-CH ₃	~2.8 - 3.0	Singlet (s)	3H
CH ₂ -COOH	~2.4 - 2.6	Doublet (d)	2H
Pyrrolidine ring protons (CH, CH ₂)	~2.0 - 3.8	Complex Multiplets (m)	7H total
COOH, N-H ⁺	Variable / Exchange	Broad Singlet (br s)	2H

Experimental Protocol: Mass Spectrometry

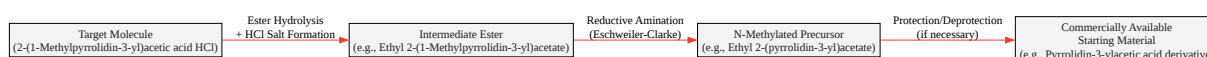
Protocol:

- **Method:** Use Electrospray Ionization (ESI) in positive ion mode.

- Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.
- Analysis: The expected parent ion will be for the free base $[M+H]^+$.
 - Expected Mass: $C_7H_{13}NO_2$ (free base) has a monoisotopic mass of 143.0946. The ESI-MS should show a prominent peak at $m/z \approx 144.09$.

Proposed Synthesis and Rationale

While specific synthesis routes for this exact CAS number are not detailed in readily available literature, a plausible and logical pathway can be designed based on established pyrrolidine chemistry.[6] The following retro-synthetic analysis illustrates a common strategy.



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